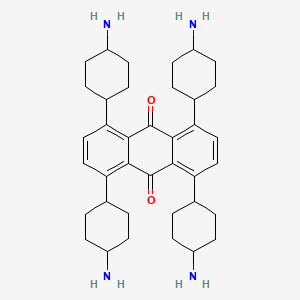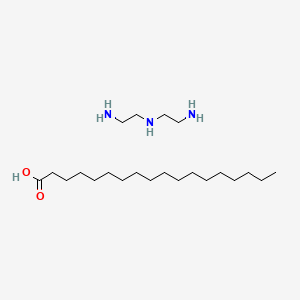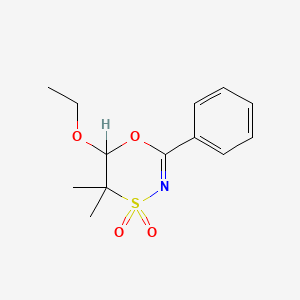
5'-O-Octanoyl AZT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-Octanoyl AZT is a derivative of azidothymidine (AZT), a nucleoside analog reverse-transcriptase inhibitor primarily used in the treatment of HIV/AIDS. The addition of an octanoyl group to the 5’ position of AZT enhances its lipophilicity, potentially improving its pharmacokinetic properties and ability to penetrate cellular membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Octanoyl AZT typically involves the esterification of AZT with octanoyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of 5’-O-Octanoyl AZT follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and mixing controls
Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product
Quality Control: Rigorous testing for impurities and consistency in product quality
Analyse Chemischer Reaktionen
Types of Reactions: 5’-O-Octanoyl AZT undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, reverting to AZT and octanoic acid.
Oxidation and Reduction: While the compound itself is relatively stable, the azido group in AZT can undergo reduction to form amines.
Substitution: The octanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents
Substitution: Acyl chlorides or anhydrides in the presence of a base
Major Products:
Hydrolysis: AZT and octanoic acid
Reduction: Amino derivatives of AZT
Substitution: Various acylated derivatives of AZT
Wissenschaftliche Forschungsanwendungen
5’-O-Octanoyl AZT has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its enhanced cellular uptake and potential to overcome drug resistance in HIV treatment.
Medicine: Explored for its improved pharmacokinetic properties, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of new drug formulations and delivery systems
Wirkmechanismus
The mechanism of action of 5’-O-Octanoyl AZT is similar to that of AZT. It inhibits the activity of HIV-1 reverse transcriptase by acting as a chain terminator during DNA synthesis. The octanoyl group enhances its ability to penetrate cellular membranes, potentially increasing its efficacy. Once inside the cell, it is converted to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
AZT (Azidothymidine): The parent compound, used widely in HIV treatment.
5’-O-Myristoyl AZT: Another esterified derivative with a longer acyl chain, potentially offering different pharmacokinetic properties.
5’-O-Palmitoyl AZT: Similar to 5’-O-Octanoyl AZT but with an even longer acyl chain, affecting its solubility and cellular uptake.
Uniqueness: 5’-O-Octanoyl AZT is unique due to its balance between lipophilicity and molecular size, which may offer optimal pharmacokinetic properties compared to other derivatives. Its specific esterification at the 5’ position enhances its ability to penetrate cellular membranes while maintaining the antiviral activity of the parent compound .
Eigenschaften
CAS-Nummer |
106060-77-9 |
|---|---|
Molekularformel |
C18H27N5O5 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C18H27N5O5/c1-3-4-5-6-7-8-16(24)27-11-14-13(21-22-19)9-15(28-14)23-10-12(2)17(25)20-18(23)26/h10,13-15H,3-9,11H2,1-2H3,(H,20,25,26)/t13-,14+,15+/m0/s1 |
InChI-Schlüssel |
BZEPXKPTNQMXFG-RRFJBIMHSA-N |
Isomerische SMILES |
CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Kanonische SMILES |
CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


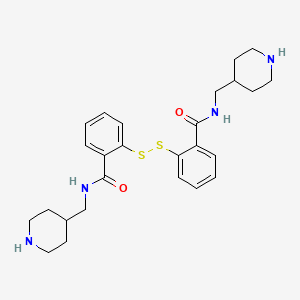
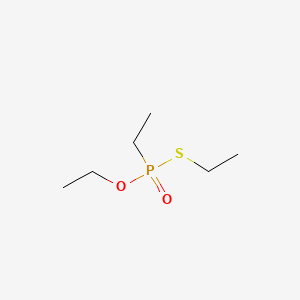
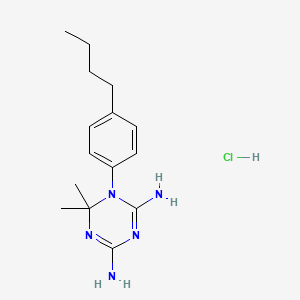
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)

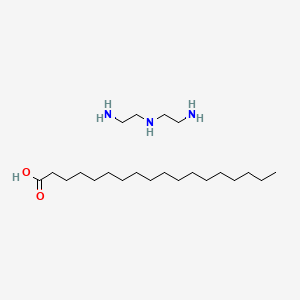
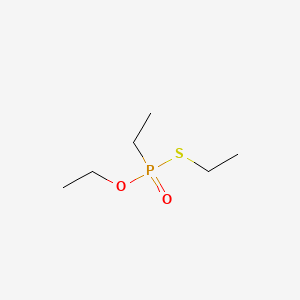

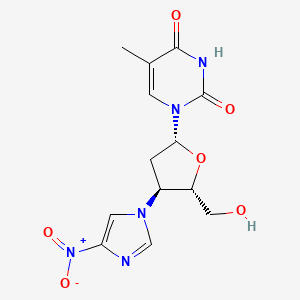
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
